molecular formula C20H13N5O2 B6045931 2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione

Cat. No.: B6045931
M. Wt: 355.3 g/mol
InChI Key: AOJUTPLAZUOAAK-UHFFFAOYSA-N
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Description

2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound that has been widely studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit a range of interesting biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In

Scientific Research Applications

2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

Mechanism of Action

The exact mechanism of action of 2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and immune responses. It has also been shown to inhibit the activity of various kinases, including PI3K and Akt, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit anti-inflammatory effects, by reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been shown to inhibit the replication of various viruses, including HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione is its broad range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several promising directions for future research on 2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction for future research is the investigation of the mechanism of action of this compound, in order to better understand its biological effects and identify new therapeutic targets. Finally, there is potential for the development of new therapeutic agents based on the structure of this compound, for the treatment of a range of diseases.

Synthesis Methods

The synthesis of 2-phenyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione has been reported in the literature. One of the most common methods involves the reaction of 2-chloro-3-nitropyridine with 5-aminopyrazole in the presence of a base, followed by reduction of the resulting nitro compound with a reducing agent. Other methods involve the reaction of 2-chloro-3-nitropyridine with a pyrazole derivative in the presence of a base, followed by reduction of the nitro compound.

Properties

IUPAC Name

8-phenyl-2-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N5O2/c26-19-14-12-15-17(8-11-25(20(15)27)18-6-9-21-23-18)22-16(14)7-10-24(19)13-4-2-1-3-5-13/h1-12H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJUTPLAZUOAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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